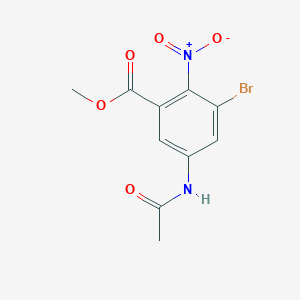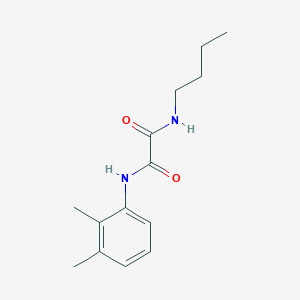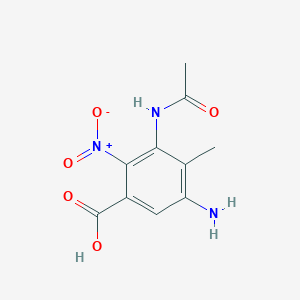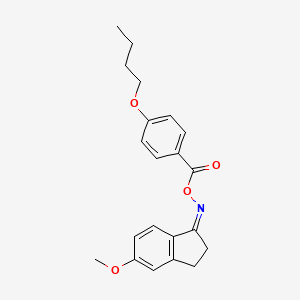
methyl 5-(acetylamino)-3-bromo-2-nitrobenzoate
Vue d'ensemble
Description
Methyl 5-(acetylamino)-3-bromo-2-nitrobenzoate is a chemical compound that has been widely used in scientific research. It is a member of the benzoate ester family and is often referred to as MABN. This compound has a wide range of applications in the field of chemistry and biology, and its unique properties make it a valuable tool for scientists.
Mécanisme D'action
The mechanism of action of MABN is not fully understood. However, it is believed to interact with nucleic acids, specifically DNA. This interaction may result in the inhibition of DNA replication and cell division, leading to cell death.
Biochemical and Physiological Effects:
MABN has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacterial strains. Additionally, MABN has been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using MABN in lab experiments is its fluorescent properties. This makes it a useful tool for the detection and analysis of nucleic acids. Additionally, its relatively simple synthesis method and availability make it a convenient reagent for researchers. However, one limitation of MABN is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research involving MABN. One area of interest is its potential use as an anti-tumor agent. Further studies could explore its effectiveness in treating different types of cancer and its potential side effects. Additionally, research could be conducted to better understand the mechanism of action of MABN and its interactions with nucleic acids. Finally, studies could be carried out to develop new synthetic methods for MABN and its derivatives, which could expand its potential applications.
Applications De Recherche Scientifique
MABN has been used in a variety of scientific research applications. One of its primary uses is as a fluorescent probe for the detection of nucleic acids. It has also been used as a reagent for the synthesis of other compounds, such as benzimidazoles. In addition, MABN has been studied for its potential use as an anti-tumor agent.
Propriétés
IUPAC Name |
methyl 5-acetamido-3-bromo-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O5/c1-5(14)12-6-3-7(10(15)18-2)9(13(16)17)8(11)4-6/h3-4H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIXUXYLYBLVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3899844.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3899852.png)


![2-methyl-N'-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B3899881.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylbenzyl)acetamide](/img/structure/B3899907.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B3899914.png)
![N-(2-phenoxyethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B3899923.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B3899927.png)

![2-({2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}thio)-N-phenylacetamide](/img/structure/B3899936.png)
![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B3899950.png)
